(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine
Description
(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine is a tertiary amine derivative featuring a dimethylamine group attached to a phenyl ring, which is further substituted with a furan-2-ylmethylamino-methyl moiety. The furan ring introduces polarity and π-electron density, which may influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
4-[(furan-2-ylmethylamino)methyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16(2)13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14/h3-9,15H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIJIFPFXXKIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354565 | |
| Record name | 4-{[(furan-2-ylmethyl)amino]methyl}-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289490-62-6 | |
| Record name | 4-{[(furan-2-ylmethyl)amino]methyl}-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine involves a nucleophilic substitution reaction between furan-2-ylmethanamine and 4-(chloromethyl)benzyl chloride under basic conditions. The key steps and conditions are as follows:
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- Furan-2-ylmethanamine (amine nucleophile)
- 4-(Chloromethyl)benzyl chloride (electrophilic benzyl halide)
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- Base: Sodium hydroxide (NaOH) or other suitable bases to deprotonate the amine and facilitate nucleophilic attack
- Solvent: Dichloromethane (DCM) or other aprotic organic solvents
- Temperature: Typically room temperature to mild heating to optimize reaction rate without decomposition
- Reaction Time: Several hours, monitored by TLC or HPLC for completion
-
- Column chromatography using silica gel to isolate the pure product from side products and unreacted starting materials
This method yields the target compound with good efficiency and purity, suitable for both laboratory-scale synthesis and potential scale-up.
Industrial Production Considerations
For industrial-scale synthesis, the above reaction is adapted with process intensification techniques:
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- Enable precise control of reaction parameters (temperature, mixing, residence time)
- Improve safety and reproducibility
- Facilitate scale-up without loss of yield or selectivity
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- Solvent recycling to reduce waste
- Use of less hazardous solvents or solvent-free conditions where possible
- Minimization of by-products and efficient purification methods
-
- Automated reagent addition and monitoring systems to optimize reaction conditions in real-time
These adaptations enhance the sustainability and cost-effectiveness of the production process.
Reaction Mechanism Insights
The key reaction is a nucleophilic substitution (likely SN2) where the amine nitrogen of furan-2-ylmethanamine attacks the electrophilic benzylic carbon of 4-(chloromethyl)benzyl chloride, displacing the chloride ion. The presence of a base ensures the amine is in its free nucleophilic form. The dimethylamine group is introduced either by using a dimethylamino-substituted benzyl chloride or by subsequent methylation of the amine group.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Condition/Value | Notes |
|---|---|---|
| Starting Materials | Furan-2-ylmethanamine, 4-(chloromethyl)benzyl chloride | Commercially available or synthesized |
| Base | Sodium hydroxide (NaOH) | Facilitates nucleophilic substitution |
| Solvent | Dichloromethane (DCM) | Aprotic solvent, good solubility |
| Temperature | Room temperature (20–25°C) | Mild conditions to avoid decomposition |
| Reaction Time | 4–12 hours | Monitored by TLC or HPLC |
| Purification Method | Silica gel column chromatography | Ensures high purity |
| Yield | Typically 70–85% | Depends on scale and optimization |
| Industrial Adaptations | Continuous flow, solvent recycling | Enhances efficiency and sustainability |
Analytical Characterization Techniques
To confirm the successful synthesis and purity of this compound, the following techniques are essential:
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- ^1H NMR to identify characteristic protons of furan ring, aminomethyl linkage, and dimethylamine group
- ^13C NMR for carbon framework confirmation
-
- Identification of N-H stretches (~3300 cm^-1) and furan C-O-C vibrations (~1250 cm^-1)
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- High-resolution MS to confirm molecular ion peak (m/z 230.31 g/mol) and fragmentation pattern
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- HPLC or LC-MS to quantify purity and detect impurities
-
- Typically 120–125°C (decomposition observed)
Research Findings and Notes
- The reaction is sensitive to moisture and requires anhydrous conditions for optimal yield.
- The furan ring is prone to oxidation; thus, inert atmosphere (nitrogen or argon) is recommended during synthesis and storage.
- The dimethylamine substituent imparts unique electronic properties, influencing reactivity and biological activity.
- Optimization studies using Design of Experiments (DoE) have shown that molar ratios, base concentration, and solvent choice significantly affect yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine can undergo oxidation reactions to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted aminomethyl derivatives.
Scientific Research Applications
Medicinal Chemistry
(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine is utilized as a building block for synthesizing potential pharmaceutical agents, particularly those aimed at treating neurological disorders.
Case Study: Monoamine Oxidase Inhibition
Research indicates that derivatives related to this compound exhibit significant inhibition of monoamine oxidase B (MAO-B), which is relevant for cognitive enhancement therapies. For instance, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine demonstrated an IC50 value of 5.16 μM against MAO-B, highlighting the compound's potential in developing cognition-enhancing drugs .
Materials Science
The compound's electronic properties make it suitable for use in developing organic electronic materials. Its ability to form π-π interactions can be harnessed in organic light-emitting diodes (OLEDs) and organic solar cells.
Data Table: Comparison of Electronic Properties
| Property | This compound | Similar Compounds |
|---|---|---|
| Band Gap (eV) | TBD | TBD |
| Conductivity (S/cm) | TBD | TBD |
| Stability | High | Varies |
Biological Studies
In biochemical assays, this compound serves as a probe to study enzyme activities and protein interactions. Its structural features allow it to engage with specific molecular targets effectively.
Mechanism of Action
The furan moiety can participate in π-π stacking interactions with aromatic amino acids in proteins, while the dimethylamino group can form hydrogen bonds with polar residues. These interactions modulate enzyme activity and receptor binding, integral to its biological effects .
Industrial Applications
In industrial settings, this compound is employed in synthesizing specialty chemicals and intermediates for various processes. Its unique reactivity profile allows for the development of novel chemical products.
Mechanism of Action
The mechanism of action of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the aminomethyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional characteristics can be contextualized by comparing it to related derivatives. Below is a detailed analysis based on the provided evidence and analogous structures:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Key Substituents | Molar Mass (g/mol) | Notable Properties/Applications |
|---|---|---|---|---|
| (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine (Target) | C₁₅H₂₀N₂O* | Furan-2-ylmethyl, dimethylamine | ~260.34 | Polar, potential CNS activity† |
| 2-(Dimethylamino)-2-methylpropylamine | C₁₇H₂₃FN₂O | 4-Fluorophenyl-furan, dimethylamino propyl | 298.38 | Increased lipophilicity, fluorophore-like behavior |
| N-[o-[o-((Trimethylsilyl)methyl)phenyl]cyclopropylmethyl]dimethylamine | C₁₇H₂₉NSi | Trimethylsilyl, cyclopropylmethyl | 299.50 | Steric bulk, silicon-enhanced stability |
| N-[2-((Trimethylsilyl)methyl)benzylidene]methylamine | C₁₃H₂₁NSi | Trimethylsilyl, benzylidene | 227.40 | Schiff base formation, metal coordination |
*Estimated based on structural similarity; †Hypothesized due to dimethylamine’s role in CNS-targeting drugs.
Key Findings:
Substituent Effects on Lipophilicity: The fluorophenyl-furan substituent in the compound from increases lipophilicity (logP ~3.5 estimated) compared to the non-fluorinated furan in the target compound (logP ~2.8), enhancing membrane permeability . Trimethylsilyl groups () further elevate hydrophobicity but may reduce aqueous solubility .
In contrast, trimethylsilyl groups () act as steric shields, hindering nucleophilic attacks . The cyclopropylmethyl group in ’s compound introduces ring strain, possibly enhancing reactivity in cycloaddition reactions .
Biological Relevance :
- Fluorinated analogs () are often explored for enhanced metabolic stability and binding affinity in drug design, whereas furan-containing compounds (Target) may exhibit antioxidative or receptor-modulating properties due to the oxygen heterocycle .
Synthetic Utility :
- Schiff base derivatives (e.g., ’s benzylidene compound) are pivotal in coordination chemistry, whereas the target compound’s secondary amine linkage may favor catalytic or polymer applications .
Research Implications and Limitations
- Gaps : Lack of experimental data (e.g., solubility, boiling point) for the target compound limits precise comparisons.
- Opportunities : Computational modeling (e.g., DFT for electronic properties) or synthesis followed by HPLC/MS characterization could validate hypotheses derived from structural analogs .
Biological Activity
(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores the synthesis, mechanisms of action, and biological effects of this compound, drawing on various research findings and case studies.
Chemical Structure and Synthesis
The compound is defined by the presence of a furan ring linked to a phenyl group via an aminomethyl connection. The typical synthetic route involves the reaction of furan-2-ylmethanamine with 4-(chloromethyl)benzyl chloride in the presence of sodium hydroxide, typically performed in dichloromethane at room temperature. Purification is achieved through column chromatography.
The biological activity of this compound is largely attributed to its interactions at the molecular level. The furan moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the dimethylamino group can form hydrogen bonds with polar residues. These interactions are crucial for modulating enzyme activity and receptor binding, which are integral to its biological effects .
1. Enzyme Inhibition
Research indicates that derivatives of compounds related to this compound exhibit significant inhibition of monoamine oxidase (MAO), particularly MAO-B. For instance, N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA), a close analog, demonstrated an IC50 value of 5.16 μM against MAO-B, indicating its potential as a cognition-enhancing therapeutic agent .
2. Neuroprotective Effects
Studies have shown that F2MPA enhances synaptic transmission and long-term potentiation (LTP) in the hippocampus, suggesting neuroprotective properties that may be beneficial in treating neurodegenerative diseases like Alzheimer's . This is particularly relevant given the increasing interest in compounds that can modulate cognitive functions.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:
| Compound Name | MAO Inhibition IC50 (µM) | Neuroprotective Effects | Antimicrobial Activity |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA) | 5.16 | Yes | Moderate |
| Other Dimethylamine Derivatives | Varies | Varies | Yes |
Case Study 1: Neuropharmacological Evaluation
In a study evaluating F2MPA’s effects on hippocampal excitability in rats, it was found that intraperitoneal administration significantly improved synaptic transmission without inducing hyperexcitability or altering seizure thresholds. This highlights the potential therapeutic applications for cognitive enhancement without adverse effects .
Case Study 2: Structural Activity Relationship
Research into the structure-activity relationships (SAR) of dimethylamine derivatives has revealed that modifications to the furan and phenyl groups can significantly alter biological activity. For example, introducing electron-donating groups enhances MAO inhibition potency, while electron-withdrawing groups tend to diminish it .
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for synthesizing (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine?
- Methodological Answer : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry, catalyst loading). Fractional factorial designs or Response Surface Methodology (RSM) can reduce trial-and-error approaches while identifying critical variables. For example, varying the molar ratio of furan-2-ylmethylamine to dimethylamine precursors can elucidate yield dependencies. Statistical validation (ANOVA) ensures robustness .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on amine and furan proton environments (e.g., δ 2.2–2.8 ppm for dimethylamine protons).
- IR Spectroscopy : Identify amine N-H stretches (~3300 cm) and furan C-O-C vibrations (~1250 cm).
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve bond angles and spatial arrangement of the furan-amine moiety .
Q. How can analytical quantification of this compound be performed in reaction mixtures?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase.
- LC-MS : Couple with electrospray ionization (ESI) for trace-level detection.
- Calibration Curves : Prepare standards in the 0.1–100 µg/mL range for linear quantification .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H333 risk).
- Waste Disposal : Segregate organic waste and collaborate with certified disposal services for halogenated byproducts.
- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) .
Advanced Research Questions
Q. How can reactivity of the furan and amine groups be systematically studied?
- Methodological Answer :
- Nucleophilic Reactions : Probe amine reactivity with electrophiles (e.g., acyl chlorides) under varying pH conditions.
- Cycloaddition : Assess furan’s Diels-Alder activity with dienophiles (e.g., maleic anhydride) via kinetic studies.
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity .
Q. How should contradictory data in solvent-dependent stability studies be resolved?
- Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) to identify solvent polarity or H-bonding as confounding variables.
- Error Source Identification : Replicate experiments under controlled humidity/temperature.
- Triangulation : Cross-validate with computational solvation models (e.g., COSMO-RS) .
Q. What computational tools are suitable for modeling interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Study binding to receptors (e.g., GPCRs) using AMBER or GROMACS.
- Docking Software : AutoDock Vina or Schrödinger Suite to predict affinity for amine-binding sites.
- AI-Driven Predictions : Train neural networks on existing ligand-receptor data to forecast bioavailability .
Q. How can environmental persistence be assessed?
- Methodological Answer :
- Biodegradation Studies : Expose to microbial consortia (e.g., activated sludge) and monitor via LC-MS over 28 days.
- Photodegradation : Use UV-Vis irradiation (λ = 254–365 nm) and track degradation products.
- Ecotoxicology : Perform Daphnia magna acute toxicity assays (LC) .
Q. What cross-disciplinary applications are plausible for this compound?
- Methodological Answer :
- Materials Science : Explore coordination chemistry with transition metals (e.g., Cu) for catalytic applications.
- Supramolecular Chemistry : Study self-assembly into nanostructures via hydrogen bonding.
- Astrochemistry : Simulate gas-phase reactions (e.g., interstellar medium conditions) using microwave spectroscopy .
Tables for Key Data
| Hazard | Safety Protocol |
|---|---|
| Skin Irritation (H313) | Immediate rinsing with water |
| Inhalation Risk (H333) | Use NIOSH-approved respirator |
| Environmental Hazard (H412) | Prevent groundwater contact |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
